LogP Differential of ~1.98 Units vs. N-(2-Phenoxyphenyl)acetamide: Implications for Membrane Permeability and Compound Partitioning
2-Phenoxy-N-(2-phenoxyphenyl)acetamide exhibits a logP value of 4.3651, which is approximately 1.98 log units higher than the logP of 2.37-2.4 reported for the simpler N-(2-phenoxyphenyl)acetamide core structure [1]. This difference reflects the addition of the second phenoxy group at the acetamide alpha-position and translates to a theoretical ~95-fold increase in octanol-water partition coefficient. In the context of phenoxyphenyl acetamide class behavior, increased lipophilicity correlates with enhanced blood-brain barrier penetration, as demonstrated by radiolabeled phenoxyphenyl acetamide derivatives that achieved 0.17-0.32% ID/g brain uptake in rodent models [2].
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | logP = 4.3651 |
| Comparator Or Baseline | N-(2-phenoxyphenyl)acetamide: XLogP3 = 2.4 (PubChem); ACD/LogP = 2.37 (ChemSpider) |
| Quantified Difference | Δ logP ≈ +1.98 units |
| Conditions | Computed physicochemical property values; target logP from ChemDiv database; comparator logP from PubChem XLogP3 and ChemSpider ACD/Labs prediction |
Why This Matters
The logP differential directly impacts compound selection for assays requiring specific membrane permeability profiles—compounds with logP ~4.4 are optimized for CNS penetration screens, whereas logP ~2.4 compounds are better suited for peripheral target engagement studies.
- [1] PubChem. N-(2-phenoxyphenyl)acetamide (CID 897080): XLogP3 = 2.4. PubChem Compound Database, 2025. View Source
- [2] Zhang MR, et al. J Med Chem. 2006;49(9):2735-2742. Brain uptake of 11C-labeled phenoxyphenyl acetamides: 0.17-0.32% ID/g in rats. View Source
